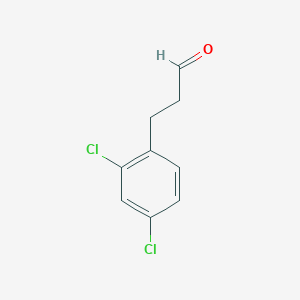

3-(2,4-Dichlorophenyl)propanal

Vue d'ensemble

Description

3-(2,4-Dichlorophenyl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-(2,4-Dichlorophenyl)propanal is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite that causes Trypanosomiasis .

Mode of Action

This compound interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions with the receptor, establishing a stable complex . This interaction inhibits the normal function of the receptor, leading to the disruption of the life cycle of T. cruzi .

Biochemical Pathways

The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By inhibiting the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .

Pharmacokinetics

The pharmacokinetics of this compound suggest an alignment between permeability and hepatic clearance . The compound presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .

Result of Action

The result of the compound’s action is the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The LC50 of the compound was found to be similar to that of Benznidazole (BZN), a medication used to treat Trypanosomiasis .

Action Environment

Activité Biologique

3-(2,4-Dichlorophenyl)propanal, with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol, is a compound of significant interest in biological research. Its primary application has been identified in the inhibition of the CYP51 receptor in Trypanosoma cruzi, the causative agent of Chagas disease. This article explores the biological activity of this compound, detailing its mechanisms, pharmacokinetics, and potential therapeutic applications.

Target Receptor

The primary target for this compound is the CYP51 enzyme in Trypanosoma cruzi. This enzyme plays a crucial role in the biosynthesis of sterols, which are vital for the parasite's survival and proliferation.

Mode of Action

The compound interacts with the active site of CYP51, leading to inhibition of the enzyme's activity. This inhibition disrupts the sterol biosynthesis pathway, ultimately resulting in reduced growth and replication of the parasite.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It exhibits permeability that aligns with hepatic clearance, indicating its potential for effective systemic administration.

Biochemical Pathways

Inhibition of CYP51 affects several biochemical pathways associated with the life cycle of T. cruzi, leading to decreased viability and proliferation rates of the parasite. The compound's action can be summarized as follows:

- Inhibition of Sterol Biosynthesis : Disruption in sterol production affects membrane integrity and function.

- Alteration in Metabolic Pathways : The compound may induce metabolic stress within the parasite, further inhibiting its growth.

Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in T. cruzi proliferation rates at concentrations as low as 10 µM. This highlights its potential as a therapeutic agent against Chagas disease.

- Case Study 2 : A comparative analysis of metal complexes derived from this compound revealed enhanced antimicrobial properties compared to the uncomplexed form. This suggests that metal coordination can modify biological activity significantly.

Summary Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| CYP51 Inhibition | Reduced T. cruzi proliferation | |

| Antimicrobial Activity | Enhanced when complexed with metals | |

| Pharmacokinetic Properties | Favorable absorption and hepatic clearance |

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVDWIAVFOPBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618927 | |

| Record name | 3-(2,4-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98581-93-2 | |

| Record name | 3-(2,4-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of complexing 3-(2,4-Dichlorophenyl)propanal with metals in the context of antimicrobial research?

A1: While the provided research [] does not directly investigate the antimicrobial activity of this compound itself, it focuses on the synthesis and antimicrobial screening of its metal complexes. This approach stems from the observation that complexing organic molecules with metals can significantly alter their biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.